3-(Propylsulphinyl)-L-alanine

Enzyme kinetics C-S-lyase substrate affinity

3-(Propylsulphinyl)-L-alanine (CAS 17795-24-3), also designated S-propyl-L-cysteine sulfoxide or propiin, is a non-proteinogenic, sulfur-containing α-amino acid belonging to the S-alk(en)yl-L-cysteine sulfoxide (ACSO) family. These compounds function as the primary odorless flavour and defence precursors in Allium species, undergoing enzymatic cleavage by C-S-lyases (alliinase, EC 4.4.1.4) to release volatile, bioactive thiosulfinates upon tissue disruption.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 17795-24-3
Cat. No. B098013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propylsulphinyl)-L-alanine
CAS17795-24-3
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1
InChIKeyJZKMSAGUCSIIAH-ITZCMCNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propylsulphinyl)-L-alanine (Propiin) – Core Chemical Identity and Research-Grade Procurement Context


3-(Propylsulphinyl)-L-alanine (CAS 17795-24-3), also designated S-propyl-L-cysteine sulfoxide or propiin, is a non-proteinogenic, sulfur-containing α-amino acid belonging to the S-alk(en)yl-L-cysteine sulfoxide (ACSO) family [1]. These compounds function as the primary odorless flavour and defence precursors in Allium species, undergoing enzymatic cleavage by C-S-lyases (alliinase, EC 4.4.1.4) to release volatile, bioactive thiosulfinates upon tissue disruption [2]. Propiin is distinguished from its in-class analogues—methiin (S-methyl-), alliin (S-allyl-), and isoalliin (S-(trans-prop-1-enyl)-)—by its saturated three-carbon S-propyl side chain, which confers distinct enzyme kinetic behaviour, cleavage reactivity, and downstream antimicrobial metabolite profiles.

Why ACSO-Class Compounds Are Not Interchangeable – The Quantitative Basis for Selecting 3-(Propylsulphinyl)-L-alanine


Although S-alk(en)yl-L-cysteine sulfoxides share a core L-cysteine sulfoxide scaffold, the identity of the S-substituent (methyl, allyl, propyl, trans-prop-1-enyl) fundamentally determines their interaction with C-S-lyase enzymes, the stability of the resulting thiosulfinate, and the spectrum of antimicrobial activity. Direct kinetic comparisons reveal that propiin exhibits the lowest Km for plant alliinase among the primary ACSOs, indicating superior enzyme affinity that does not correlate with the highest turnover rate (held by alliin) [1]. Furthermore, in engineered enzyme systems such as the C115H mutant methionine γ-lyase, propiin is cleaved with the highest rate among all tested ACSO substrates, enabling a non-stereoselective antibacterial thiosulfinate production platform that cannot be replicated with methiin or alliin [2]. These quantifiable differences mean that substituting propiin with another ACSO alters both the efficiency of biocatalytic activation and the downstream biological potency, making compound identity a critical parameter in experimental design and procurement specification.

Quantitative Differentiation Evidence: 3-(Propylsulphinyl)-L-alanine vs. Methiin, Alliin, and Isoalliin


Enzyme Affinity: Propiin Exhibits the Lowest Km for Leek C-S-Lyase Among Primary ACSO Substrates

In a purified C-S-lyase preparation from leek (Allium porrum), (+)-S-propyl-L-cysteine sulfoxide (propiin) exhibited the lowest Michaelis constant (Km) among the tested S-alk(en)yl-L-cysteine sulfoxides, indicating the highest enzyme–substrate binding affinity. This stands in contrast to (+)-S-allyl-L-cysteine sulfoxide (alliin), which achieved the highest turnover rate (Vmax) [1]. The dissociation between affinity and turnover means that propiin saturates the enzyme at lower substrate concentrations, a property relevant for analytical biosensor design and low-concentration biocatalytic activation studies.

Enzyme kinetics C-S-lyase substrate affinity Allium porrum

Activation Energy Barrier: Propiin Requires the Highest Activation Energy for Enzymatic Cleavage by Leek C-S-Lyase

The same C-S-lyase study from leek quantified activation energies (Ea) for the cleavage of individual ACSO substrates. (+)-S-Propyl-L-cysteine sulfoxide displayed the highest activation energy barrier at 54 kJ/mol, substantially exceeding that of (+)-alliin (28 kJ/mol) and (+)-methiin (23 kJ/mol) [1]. This elevated Ea indicates that propiin's enzymatic conversion is more temperature-sensitive, providing a kinetic control point that can be exploited in temperature-modulated release systems or when thermal stability of the precursor–enzyme system is a design parameter.

Activation energy enzyme catalysis C-S-lyase thermal stability Allium porrum

Engineered Enzyme Cleavage Rate: C115H Mutant Methionine γ-Lyase Cleaves (±)-Propiin with the Highest Rate Among All ACSOs

In a study evaluating the C115H mutant methionine γ-lyase (MGL) from Citrobacter freundii as a biocatalyst for antibacterial thiosulfinate generation, (±)-propiin was cleaved with the highest rate compared to all other tested (±)-S-alk(en)yl-L-cysteine sulfoxides, including (±)-alliin, (±)-methiin, and (±)-butiin [1]. The C115H MGL/propiin system generated dipropyl thiosulfinate with antibacterial activity comparable to the alliin/alliinase system, but with the key advantage of non-stereoselective cleavage—both (+)- and (-)-diastereomers of propiin are equally decomposed by the mutant enzyme, unlike plant alliinase, which preferentially cleaves only the natural (+)-isomers [1].

Biocatalysis methionine γ-lyase thiosulfinate production antibacterial Citrobacter freundii

Downstream Antimicrobial Potency: Dipropyl Thiosulfinate (DPTS) Matches Allicin (DATS) Against E. coli and S. cerevisiae in EUCAST Assays

The thiosulfinate generated from propiin cleavage—dipropyl thiosulfinate (DPTS)—was directly compared with the alliin-derived allicin (diallyl thiosulfinate, DATS) and other thiosulfinate analogues in standardized EUCAST antimicrobial susceptibility testing. Against Escherichia coli K12, DPTS and DATS both exhibited an MIC of 32 µg/mL and an MBC of 32 µg/mL. Against the model yeast Saccharomyces cerevisiae BY4742, DPTS and DATS both showed an MIC of 2 µg/mL and an MFC of 4 µg/mL, making them the two most potent compounds in the tested panel [1]. However, against Pseudomonas fluorescens, DPTS was markedly less effective (MIC 256 µg/mL, MBC 256 µg/mL) compared to DATS (MIC 128 µg/mL, MBC 256 µg/mL), illustrating organism-specific differential activity that must be considered during target selection [1].

Antimicrobial activity thiosulfinate MIC allicin analogue drug discovery

Species Distribution Specificity: Propiin Is Restricted to a Narrow Subset of Allium Species, Enabling Chemotaxonomic Discrimination

In a comprehensive HPLC survey of cysteine sulfoxide flavour precursors across 17 Allium species, (+)-S-methyl-L-cysteine sulfoxide (methiin) was detected universally in all investigated samples and was the most abundant ACSO [1]. In contrast, (+)-S-propyl-L-cysteine sulfoxide (propiin) was detected in only a few, taxonomically unrelated species, and was never the dominant ACSO [1]. This restricted phylogenetic distribution contrasts with the ubiquity of methiin and the garlic-specific association of alliin, positioning propiin as a species-selective biomarker candidate. In onion (Allium cepa), propiin was quantified at 0.15–1.67 g/100 g dry weight, while isoalliin predominated at 0.34–3.32 g/100 g DW [2]. In a separate study, (±)-S-1-propyl-L-cysteine sulphoxide reached 2.9 ± 0.4 mg/g fresh weight in certain onion cultivars, representing the predominant flavour precursor under specific growth conditions [3].

Chemotaxonomy Allium phytochemistry biomarker cysteine sulfoxide profiling

Onion Alliinase Km Confirmation: Unresolved (±)-S-Propyl-L-Cysteine Sulfoxide Shows Km ≈ 4 mM, Hydrolyzed Faster Than S-Methyl and Most S-Allyl Preparations

In a foundational characterization of alliinase from onion (Allium cepa), the unresolved (±)-S-propyl-L-cysteine sulfoxide racemate exhibited a Km of approximately 4 × 10⁻³ M (4 mM) and was hydrolyzed faster than both the S-methyl derivative and most synthetic preparations of the S-allyl derivative employed in the study [1]. This finding, obtained with the racemic substrate rather than the enantiopure (+)-isomer, provides a baseline kinetic benchmark for onion alliinase that is distinct from the leek C-S-lyase data. The study also established that the L-cysteine moiety and the sulfoxide grouping are absolute requirements for substrate recognition, and that dextrorotatory diastereomers are hydrolyzed more rapidly than levorotatory forms [1].

Alliinase enzyme kinetics onion substrate specificity Allium cepa

Evidence-Backed Application Scenarios for Procuring 3-(Propylsulphinyl)-L-alanine (Propiin)


Biocatalytic Thiosulfinate Production Using C115H Mutant Methionine γ-Lyase

Propiin is the preferred ACSO substrate for the C115H MGL-based thiosulfinate generation platform. It is cleaved with the highest rate among all tested ACSOs, and the mutant enzyme processes both (+)- and (-)-diastereomers equally [1]. This enables the use of racemic (±)-propiin—more economical to synthesize than enantiopure (+)-alliin—while achieving antibacterial activity comparable to the alliin/alliinase system. The resulting dipropyl thiosulfinate (DPTS) is equipotent to allicin against E. coli (MIC 32 µg/mL) and S. cerevisiae (MIC 2 µg/mL) [2], making this a viable system for gram-scale antimicrobial thiosulfinate production in research settings.

Allium Chemotaxonomic Fingerprinting and Food Authentication

Propiin's restricted phylogenetic distribution—detected in only a few, non-closely-related Allium species, in contrast to the ubiquitous methiin [3]—makes it an essential reference standard for HPLC-MS/MS-based species authentication. In onion, propiin content ranges from 0.15–1.67 g/100 g dry weight depending on cultivar and processing method [4], enabling quantitative profiling that can distinguish onion-derived products from garlic (alliin-dominated) or wild Allium species (variable ACSO profiles). Procurement of high-purity propiin as an analytical reference material is required for accurate calibration in these discriminatory assays.

Temperature-Modulated Enzyme Activation Studies

With an activation energy of 54 kJ/mol for C-S-lyase-catalyzed cleavage—significantly higher than alliin (28 kJ/mol) and methiin (23 kJ/mol) [5]—propiin is uniquely suited as a substrate for investigating the temperature dependence of ACSO processing in Allium tissues or recombinant enzyme systems. This property is relevant for food science studies on flavour development during cooking, where propiin-derived thiosulfinate release can be selectively modulated by thermal input, as well as for fundamental enzyme mechanism research comparing Ea across a homologous substrate series.

Onion Alliinase Biochemical Assays and Flavour Biochemistry

The unresolved (±)-S-propyl-L-cysteine sulfoxide racemate is hydrolyzed by onion alliinase faster than both S-methyl and most S-allyl preparations, with a Km of approximately 4 mM [6]. This makes propiin a robust and cost-effective substrate for routine alliinase activity assays in onion research, where the use of racemic material avoids the expense of chiral resolution while maintaining efficient enzymatic turnover. Its well-characterized kinetic profile also supports its use as a calibration substrate in pyruvate-based coupled enzyme assays for alliinase quantification.

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